
Efonidipine
概要
説明
エフォニジピンは、主に高血圧症と狭心症の治療に使用されるジヒドロピリジン系カルシウムチャネルブロッカーです。1995年に塩野義製薬株式会社からランデルというブランド名で初めて販売されました。エフォニジピンは、T型とL型の両方のカルシウムチャネルをブロックするという独自の特性を持ち、その薬理作用の特徴に貢献しています .
準備方法
合成経路と反応条件: エフォニジピン塩酸塩エタノール溶液は、ジヒドロピリジン環を含む一連の化学反応によって合成できます。合成は通常、適切なアルデヒドとケトンをアンモニアまたは第一級アミンと縮合させた後、環化およびエステル化反応を行うことから始まります。反応条件には、メタノール、エタノール、アセトニトリルなどの有機溶媒の使用が含まれることが多いです .
工業生産方法: 工業的な環境では、エフォニジピン塩酸塩エタノール溶液は、その溶解性とバイオアベイラビリティを向上させるために固体分散法を使用して調製されます。これには、メソポーラスシリカポリマーと溶媒蒸発技術を使用して、薬物のアモルファス固体分散を作成することが含まれます .
化学反応の分析
反応の種類: エフォニジピンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝と薬理作用に不可欠です。
一般的な試薬と条件: エフォニジピンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな有機溶媒が含まれます。これらの反応の条件は、通常、目的の化学変換を確実にするために、温度とpHレベルを制御することが重要です .
生成される主要な生成物: エフォニジピンの化学反応から生成される主要な生成物には、N-脱フェニル化エフォニジピン、脱アミノ化エフォニジピン、N-脱ベンジル化エフォニジピンなどの代謝産物が含まれます。これらの代謝産物は、母体化合物の薬理作用の一部を保持しています .
科学的研究の応用
エフォニジピンは、化学、生物学、医学、産業の分野において幅広い科学的研究の応用を持っています。化学においては、カルシウムチャネルブロッカーのモデル化合物として使用されます。生物学と医学においては、エフォニジピンは、その降圧効果と抗狭心症効果について広く研究されています。腎臓保護作用、脳保護作用、抗炎症作用の可能性についても研究されています .
科学的研究の応用
Efonidipine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, this compound is extensively researched for its antihypertensive and antianginal effects. It has also been studied for its potential renoprotective, cerebroprotective, and anti-inflammatory properties .
作用機序
エフォニジピンは、L型とT型の両方のカルシウムチャネルを阻害することで作用します。この二重阻害により、血管拡張と心拍数の低下が起こります。エフォニジピンは洞房結節のT型カルシウムチャネルをブロックすることで、洞房結節活動電位の遅期第4相脱分極を延長し、心拍数を低下させます。これにより、心筋の酸素要求量の減少と冠血流量の増加がもたらされ、心筋虚血を軽減するのに役立ちます .
類似化合物との比較
エフォニジピンは、アムロジピンなどの他のカルシウムチャネルブロッカーと比較されることがよくあります。両方の薬物は血圧を下げる効果がありますが、エフォニジピンは末梢浮腫や反射性頻脈を引き起こす傾向が低いです。さらに、エフォニジピンは、アムロジピンではそれほど顕著ではない腎臓保護作用、脳保護作用、抗炎症作用の可能性を示しています。ニフェジピン、フェロジピン、ニカルジピンなどの他の類似化合物もありますが、エフォニジピンのL型とT型の両方のカルシウムチャネルの二重阻害は、それを際立たせています .
生物活性
Efonidipine is a unique calcium channel blocker (CCB) that selectively inhibits both T-type and L-type calcium channels. This dual action contributes to its therapeutic effects, particularly in the management of hypertension and renal protection. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile based on diverse research findings.
This compound's primary mechanism involves the inhibition of calcium influx through T-type and L-type calcium channels, which plays a critical role in vascular smooth muscle contraction and cardiac function.
- T-Type Calcium Channel Blockade : This action is particularly significant in the heart and vasculature, where it helps reduce blood pressure by promoting vasodilation.
- Renal Protective Effects : this compound has been shown to exert renoprotective effects by decreasing glomerular capillary pressure and reducing proteinuria, which is crucial in hypertensive patients with renal impairment .
Hypertension Management
This compound has demonstrated comparable efficacy to other standard CCBs such as amlodipine in lowering blood pressure. A randomized controlled trial involving 200 patients indicated that this compound reduced systolic blood pressure (SBP) by an average of 18.2 mmHg and diastolic blood pressure (DBP) by 10.7 mmHg over a treatment period of 28 days .
Parameter | This compound | Amlodipine |
---|---|---|
SBP Reduction (mmHg) | 18.2 ± 12.2 | 19.2 ± 11.8 |
DBP Reduction (mmHg) | 10.7 ± 7.0 | 10.2 ± 7.7 |
Heart Rate Change (bpm) | -8.1 ± 8.3 | -7.2 ± 9.9 |
Renal Outcomes
In the context of renal outcomes, this compound has shown significant antiproteinuric effects, which are particularly beneficial for patients with hypertension-related kidney damage. In a study comparing this compound with cilnidipine, both drugs effectively controlled blood pressure; however, this compound exhibited a more pronounced reduction in proteinuria .
Case Studies
- Cerebroprotective Effects : A study indicated that this compound might exert cerebroprotective effects in diabetic models through modulation of the TGF-β/SMAD-2 signaling pathway, leading to decreased oxidative stress markers and improved antioxidant levels .
- Long-term Aldosterone Suppression : Longitudinal studies have shown that this compound can decrease plasma aldosterone levels despite increased renin activity, suggesting its role in modulating neurohormonal responses associated with hypertension .
Safety Profile
This compound has been generally well-tolerated among patients, with a safety profile similar to other CCBs. Adverse effects reported include mild hypotension and peripheral edema; however, these are less frequent compared to traditional L-type CCBs .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for elucidating the dual L-type and T-type calcium channel inhibition mechanism of Efonidipine?
- Methodological Answer : Utilize electrophysiological techniques (e.g., patch-clamp assays) to measure ion currents in transfected HEK293 cells expressing human Cav1.2 (L-type) and Cav3.2 (T-type) channels. Combine with molecular docking studies to analyze this compound’s binding affinity to channel subtypes. Validate findings using knockout murine models to isolate channel-specific effects in vascular smooth muscle cells . Ensure dose-response curves are constructed to calculate IC50 values, adhering to statistical precision guidelines (e.g., reporting to ≤3 significant figures) .
Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for plasma concentration measurements in animal models (e.g., Sprague-Dawley rats). Standardize protocols for sampling intervals (e.g., 0, 1, 3, 6, 12, 24 hours post-administration) and include negative controls. Use the metric system for all measurements (e.g., mg/kg, mL/min) and validate assays via intra- and inter-day precision tests (CV <15%) . Address interspecies variability by comparing metabolic pathways in hepatic microsomes from multiple species.
Q. What in vitro assays are most effective for assessing this compound’s vascular selectivity?
- Methodological Answer : Conduct isolated tissue bath experiments using rat aortic rings (L-type dominant) and mesenteric arteries (T-type dominant). Pre-treat tissues with selective channel blockers (e.g., nifedipine for L-type, mibefradil for T-type) to isolate this compound’s effects. Calculate EC50 values and compare potency ratios between tissues. Include calcium imaging in primary vascular smooth muscle cells to confirm intracellular Ca²⁺ flux inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in hypertension models?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences (e.g., first-pass metabolism). Validate using arterial blood pressure telemetry in spontaneously hypertensive rats (SHRs) with simultaneous plasma drug monitoring. Analyze tissue-specific effects via autoradiography with radiolabeled this compound to assess distribution in vascular vs. cardiac tissues. Address confounding factors (e.g., autonomic reflexes) by including sham-operated controls .
Q. What strategies optimize long-term safety assessment of this compound in preclinical studies?
- Methodological Answer : Design 26-week chronic toxicity studies in two species (e.g., rats and dogs) with tiered dosing (low, mid, high). Monitor hemodynamic parameters (e.g., systolic/diastolic pressure), renal function (creatinine clearance), and histopathology (vascular/cardiac tissues). Use blinded randomized allocation and adhere to ethical guidelines for humane endpoints. Include interim analyses to adjust dosing and mitigate risks .
Q. How should researchers address conflicting data on this compound’s effects on cardiac remodeling in heart failure models?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of left ventricular tissue in post-myocardial infarction rats treated with this compound vs. standard therapies (e.g., enalapril). Focus on fibrosis markers (e.g., TGF-β, collagen I/III). Use meta-analysis to reconcile discrepancies by aggregating data from studies with standardized endpoints (e.g., ejection fraction, LV mass). Apply mixed-effects models to account for variability in experimental designs (e.g., dosing regimens, model induction methods) .
Q. What computational approaches enhance the prediction of this compound’s off-target interactions?
- Methodological Answer : Implement structure-activity relationship (SAR) modeling using ChemAxon or MOE software to screen against the ChEMBL database. Validate predictions via radioligand binding assays for high-risk targets (e.g., hERG channels, adrenergic receptors). Cross-reference with pharmacovigilance data from clinical trials to prioritize in vitro testing .
Q. Methodological and Ethical Considerations
Q. How to ensure compliance with open science practices when publishing this compound research?
- Methodological Answer : Deposit raw electrophysiological data and HPLC chromatograms in FAIR-aligned repositories (e.g., Zenodo) with CC-BY licenses. Provide detailed metadata (e.g., instrument settings, sampling rates) and link to protocols.io for methodology transparency. Use FAIRsharing standards for dataset annotation and cite all software tools (e.g., Clampfit, GraphPad) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50. Report confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons. Pre-specify statistical power (≥80%) and α (0.05) in protocols to avoid Type I/II errors. Disclose all data transformations (e.g., normalization) .
Q. How to design a robust literature review for identifying gaps in this compound research?
- Methodological Answer : Use PICO framework (Population: hypertensive models; Intervention: this compound; Comparison: other CCBs; Outcomes: BP reduction, side effects) to structure PubMed/Scopus searches. Apply PRISMA guidelines for systematic reviews and use Covidence for screening. Map gaps using evidence gap matrices (e.g., efficacy in renal vs. systemic hypertension) .
Tables for Quick Reference
特性
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFSAJIGAJDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043988 | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
746.9±60.0 °C | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
poorly soluble | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111011-63-3 | |
Record name | Landel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efonidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFONIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。